molecular formula C5H9ClN2O B12980635 (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride

(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B12980635
M. Wt: 148.59 g/mol
InChI Key: LWJIOTZHVQFEKG-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a cyanating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as thionyl chloride or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-Hydroxy-pyrrolidine-2-carboxylic acid hydrochloride
  • (2R,3S)-3-Phenylisoserine hydrochloride

Uniqueness

(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

(2R,3S)-3-hydroxypyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-3-4-5(8)1-2-7-4;/h4-5,7-8H,1-2H2;1H/t4-,5+;/m1./s1

InChI Key

LWJIOTZHVQFEKG-JBUOLDKXSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C#N.Cl

Canonical SMILES

C1CNC(C1O)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.